molecular formula C12H12N2O B018056 2-Amino-3-benzyloxypyridine CAS No. 24016-03-3

2-Amino-3-benzyloxypyridine

Cat. No. B018056
CAS RN: 24016-03-3
M. Wt: 200.24 g/mol
InChI Key: NMCBWICNRJLKKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-3-benzyloxypyridine and its derivatives involves slow evaporation techniques at room temperature, using 2-Amino-3-benzyloxypyridine as a structure-directing agent. This process results in the formation of organic-inorganic hybrid materials, such as 2-amino-3-benzyloxy pyridinium perchlorate, characterized by their unique crystalline structures (Soukrata, Belhouchet, & Mhiri, 2015).

Molecular Structure Analysis

The molecular structure of these compounds is often determined through single-crystal X-ray diffraction, revealing that they crystallize in the centrosymmetric monoclinic system. The detailed analysis shows a succession of organic and inorganic layers, with hydrogen bonds and van der Waals interactions playing significant roles in the network cohesion. This intricate structure contributes to the material's unique properties and potential applications (Soukrata, Belhouchet, & Mhiri, 2015).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-3-benzyloxypyridine include its interaction with different agents to form various organic-inorganic hybrid materials. These reactions are significant for understanding the compound's behavior and potential for creating new materials with desired properties. The protonic conduction of these compounds has been studied, indicating their potential in electrical applications (Soukrata, Belhouchet, & Mhiri, 2015).

Physical Properties Analysis

The physical properties of 2-Amino-3-benzyloxypyridine derivatives are characterized through various techniques, including infrared spectroscopy, Raman spectroscopy, and thermogravimetric analysis-differential thermal analysis (TG-DTA). These analyses provide insights into the compound's stability, vibrational modes, and thermal behavior, essential for developing applications in different scientific and industrial fields (Soukrata, Belhouchet, & Mhiri, 2015).

Chemical Properties Analysis

The chemical properties of 2-Amino-3-benzyloxypyridine are explored through its reactions and the resulting materials' characterization. The compound's ability to form hydrogen bonds and interact through van der Waals forces contributes to its incorporation into complex molecular structures, affecting its reactivity and potential for forming new compounds with specific properties (Soukrata, Belhouchet, & Mhiri, 2015).

Scientific Research Applications

  • Organic-Inorganic Hybrid Materials

    It is used in the synthesis of organic-inorganic hybrid materials, specifically 2-amino-3-benzyloxypyridinium perchlorate, which shows promise in electronics, photovoltaics, and energy storage due to its structural and electrical properties (Soukrata, Belhouchet, & Mhiri, 2015).

  • Spectral Characteristics

    The compound exhibits a slight red shift in its excited state compared to 2-amino pyridine, indicating intramolecular proton transfer interactions. This property is significant in understanding the behavior of the molecule in different solvents and pH conditions (Antony Muthu Prabhu et al., 2010).

  • Synthesis of Amino-Substituted 2-Pyridones

    It is used in microwave-promoted synthesis methods, particularly in palladium-catalyzed amination reactions to create amino-substituted 2-pyridone derivatives. This method demonstrates the molecule's utility in efficient and rapid chemical synthesis processes (Heo, Song, & Kim, 2005).

  • DNA-PK Inhibition and Anti-Platelet Activity

    In the context of 1,3-benzoxazines, 2-amino-3-benzyloxypyridine derivatives have shown significant activity in inhibiting DNA-PK and affecting platelet aggregation, which is relevant in medicinal chemistry and pharmacology (Ihmaid et al., 2012).

  • Structural Applications in Adducts

    The compound forms part of the structure in adducts like bis-(2-amino-3-benzyloxypyridinium) selenate monohydrate, where it contributes to organic-inorganic tunnels and network cohesion, indicating its potential in materials science (Soukrata, Belhouchet, Suñol, & Mhiri, 2014).

  • Mechanistic Studies in Chemical Reactions

    It is involved in the [1,2]-anionic rearrangement of 2-benzyloxypyridines, providing insights into reaction mechanisms and regioselectivity, which is critical for designing efficient synthetic pathways in organic chemistry (Yang et al., 2019).

  • Pharmaceutical Applications

    It is used in the synthesis of drugs like Paliperidone, demonstrating its role in the pharmaceutical industry for creating effective medications (Ji Ya-fei, 2010).

  • Catalysis in Hydrogenation Reactions

    The pyridyl group of 2-amino-3-benzyloxypyridine plays a crucial role in catalysis, particularly in the hydrogenation of acetophenone, highlighting its significance in catalytic processes (Hadžović et al., 2007).

Safety And Hazards

2-Amino-3-benzyloxypyridine causes skin irritation and serious eye irritation . It should not be released into the environment .

Future Directions

Given the exceptional biological properties of heterocyclic aminopyridines, a wide variety of primary amine and enaminones were evaluated, which provided a convenient and flexible method for the synthesis of 2-aminopyridines . This could offer high bioactivity and lesser toxicity .

properties

IUPAC Name

3-phenylmethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12N2O/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCBWICNRJLKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178748
Record name 3-Benzyloxy-2-pyridylamine
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Molecular Weight

200.24 g/mol
Source PubChem
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Product Name

2-Amino-3-benzyloxypyridine

CAS RN

24016-03-3
Record name 2-Amino-3-benzyloxypyridine
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Record name 2-Amino-3-benzyloxypyridine
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Record name 24016-03-3
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Record name 3-Benzyloxy-2-pyridylamine
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Record name 3-benzyloxy-2-pyridylamine
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Record name 2-AMINO-3-BENZYLOXYPYRIDINE
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Synthesis routes and methods

Procedure details

In a 12 liter 3-neck round bottom flask equipped with a mechanical stirrer and thermometer there were placed 2.5 liters of 40% sodium hydroxide solution, 26.5 g of Adogen 464 (Reg. Trademark) and 2.5 liters of dichloromethane. To this vigorously stirred mixture was added 550 g of 2-amino-3-hydroxypyridine. The temperature was 38° C. The brown orange mixture was cooled to 25° C., and 677.5 g of benzylchloride was added in one portion, stirred 16 hr. and the mixture was allowed to separate into 2 phases. The lower aqueous phase was separated and diluted with 1 liter of ice:water. This solution was then extracted with dichloromethane (3×15 liters). The combined dichloromethane extractswere added to the original dichloromethane phase, washed with 1 liter of saturated sodium chloride solution and dried over potassium carbonate. Thedichloromethane extract was filtered and concentrated on the rotary evaporator to an orange solid. This solid was dissolved in 1 liter of boiling absolute ethanol, and the solution was filtered. The filtrate was chilled, and the crystals that formed were filtered, washed with 500 ml ofethanol at -10° C., and dried at 50° C. in a vacuum oven, to give the desired product.
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step Two
Quantity
677.5 g
Type
reactant
Reaction Step Three
Quantity
26.5 g
Type
catalyst
Reaction Step Four
Quantity
2.5 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
A Antony Muthu Prabhu, RK Sankaranarayanan… - Russian Journal of …, 2010 - Springer
… Abstract—Spectral characteristics of 2 amino 3 benzyloxypyridine (2ABP) has been studied in solvents of different polarity, pH, and β cyclodextrin (β CD) and compared with 2 amino …
Number of citations: 10 link.springer.com
H Ilkimen - Macedonian Journal of Chemistry and Chemical …, 2019 - mjcce.org.mk
… derivatives [2,3-diaminopyridine (2,3dap for 2), 2,3-diamino-5-bromopyridine (2,3da5Brp for 3), 2,3-diamino-5-chloropyridine (2,3da5Clp for 4), 2amino-3-benzyloxypyridine (2a3bxp for …
Number of citations: 6 mjcce.org.mk
S Sami, B Mohamed, M Tahar - Chemical Research in Chinese …, 2015 - Springer
… A title organic-inorganic hybrid material 2-amino-3-benzyloxy pyridinium perchlorate was synthesized by slow evaporation at room temperature using 2-amino-3-benzyloxypyridine as …
Number of citations: 3 link.springer.com
S Soukrata, M Belhouchet, JJ Suñol… - Phosphorus, Sulfur, and …, 2014 - Taylor & Francis
… H 2 O, has been synthesized by slow evaporation at room temperature using 2-amino-3-benzyloxypyridine as the structure-directing agent. The structure, determined by single-crystal X-…
Number of citations: 6 www.tandfonline.com
D Zhang, X Zhang, J Ai, Y Zhai, Z Liang, Y Wang… - Bioorganic & medicinal …, 2013 - Elsevier
… 1).26, 28, 43, 44, 45, 46, 47 Since researchers at Pfizer reported the 2-amino-3-benzyloxypyridine (2) was an excellent scaffold against c-Met, which culminated in the discovery of …
Number of citations: 20 www.sciencedirect.com
E Tunca, M Bülbül, H İlkimen, RS Canlıdinç… - Chemical Papers, 2020 - Springer
Six novel proton transfer compounds (15–20) obtained from 5-sulfosalicylic acid (1) and 2-aminopyridine derivatives [2-amino-3-benzyloxypyridine (2), 2-amino-3-hydroxylpyridine (3), 2…
Number of citations: 8 link.springer.com
F Dennin, D Blondeau, H Sliwa - Journal of heterocyclic …, 1991 - Wiley Online Library
… on 2-amino-3-benzyloxypyridine yielded the corresponding benzylic ether which can be easily debenzylated to 5 by hydrogenolysis. Furthermore 2-amino-3-benzyloxypyridine …
Number of citations: 10 onlinelibrary.wiley.com
AL Gill, M Frederickson, A Cleasby… - Journal of medicinal …, 2005 - ACS Publications
… We describe the structure-guided optimization of the molecular fragments 2-amino-3-benzyloxypyridine 1 (IC 50 1.3 mM) and 3-(2-(4-pyridyl)ethyl)indole 2 (IC 50 35 μM) identified using …
Number of citations: 224 pubs.acs.org
Y Kodama, K Takeuchi, N Shimba… - Journal of Medicinal …, 2013 - ACS Publications
… on MAP kinase p38α and its inhibitor 2-amino-3-benzyloxypyridine. The structure of the ligand… Up to 1.6 mM 2-amino-3-benzyloxypyridine was titrated with 0.29 mM MAP kinase p38α to …
Number of citations: 10 pubs.acs.org
AK Sonkar, A Rai, K Tripathi, R Yadav, M Shukla… - Sensors and Actuators B …, 2021 - Elsevier
… A new aggregation induced enhanced emission (AIEE) active probe (1) has been synthesized via single step condensation reaction of 2-amino-3-benzyloxypyridine with 3-…
Number of citations: 9 www.sciencedirect.com

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